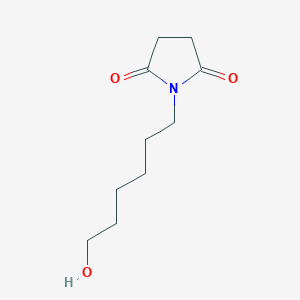
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring substituted with a hydroxyhexyl group at the first position and a dione group at the second and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 6-bromohexanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 6-bromohexanol attacks the carbonyl carbon of pyrrolidine-2,5-dione, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dione group can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for halogenation, while amines are used for amination reactions.
Major Products Formed
Oxidation: Formation of 1-(6-oxohexyl)pyrrolidine-2,5-dione or 1-(6-carboxyhexyl)pyrrolidine-2,5-dione.
Reduction: Formation of 1-(6-hydroxyhexyl)pyrrolidine-2,5-diol.
Substitution: Formation of 1-(6-halogenhexyl)pyrrolidine-2,5-dione or 1-(6-aminohexyl)pyrrolidine-2,5-dione.
Scientific Research Applications
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(Hydroxymethyl)pyrrolidine-2,5-dione: Similar structure but with a hydroxymethyl group instead of a hydroxyhexyl group.
1-(6-Hydroxyhexyl)-1H-pyrrole-2,5-dione: Similar structure but with a pyrrole ring instead of a pyrrolidine ring.
Pyrrolidine-2,5-dione derivatives: Various derivatives with different substituents at the first position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
129051-85-0 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(6-hydroxyhexyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H17NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h12H,1-8H2 |
InChI Key |
BIKMYXBBCSSQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



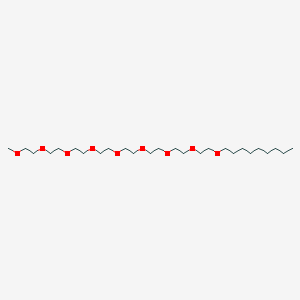
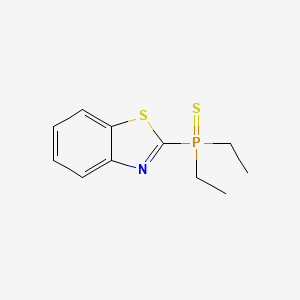
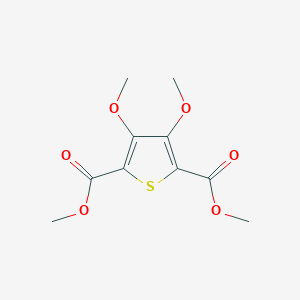

![2-[(2-Nitrophenoxy)methyl]thiophene](/img/structure/B14292226.png)
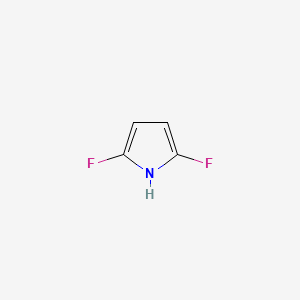

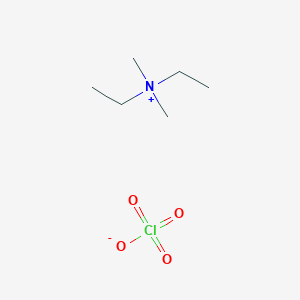
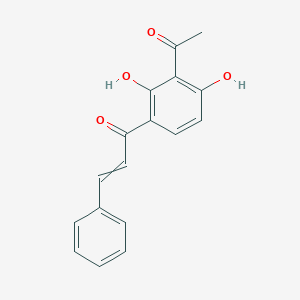
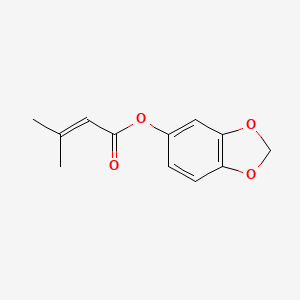
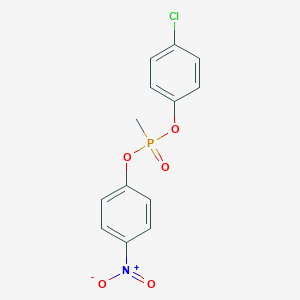
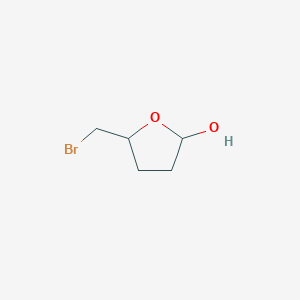
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
